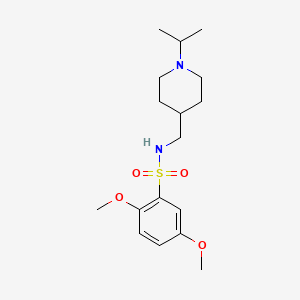
N-((1-isopropylpiperidin-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((1-isopropylpiperidin-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals . The piperidine ring is substituted with an isopropyl group and a methyl group attached to a benzenesulfonamide moiety. The benzene ring in the benzenesulfonamide moiety is substituted with two methoxy groups.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The piperidine ring and the sulfonamide group could potentially be involved in various chemical reactions .Scientific Research Applications
DNA Binding and Anticancer Activity
Research on mixed-ligand copper(II)-sulfonamide complexes has shown the significant effect of the sulfonamide derivative on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. The study found that these complexes exhibit varying degrees of interaction with DNA, influencing their capacity for DNA cleavage and their antiproliferative activity against cancer cells, including human tumor cells. This suggests a potential pathway for utilizing such sulfonamide derivatives in cancer treatment strategies (González-Álvarez et al., 2013).
HIF-1 Pathway Inhibition and Anticancer Properties
The structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, including derivatives similar to N-((1-isopropylpiperidin-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide, demonstrated their roles as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway. These compounds were shown to antagonize tumor growth in animal models of cancer, pointing towards their utility in developing new anticancer therapies (Mun et al., 2012).
Computational Studies on Sulfonamide Molecules
A study focusing on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule highlights the relevance of these compounds in understanding the interaction dynamics with proteins, which could be pivotal in drug design. This research presents a comprehensive view of the structural and electronic properties of sulfonamide molecules, potentially contributing to the development of therapeutic agents (Murthy et al., 2018).
In Vitro and In Vivo Anti-Pancreatic Cancer Activities
Another study examined the anti-cancer activity and pharmacological properties of a sulfonamide derivative, emphasizing its efficacy in inhibiting cell growth and inducing cell cycle arrest in pancreatic cancer cells. The compound showed potential as a therapeutic agent for pancreatic cancer, supporting the exploration of sulfonamide derivatives for cancer treatment (Wang et al., 2012).
Corrosion Inhibition Properties
Research on piperidine derivatives, including compounds with structures related to this compound, demonstrated their potential in the corrosion inhibition of iron. This highlights an application of such compounds in materials science, specifically in protecting metal surfaces from corrosion (Kaya et al., 2016).
Mechanism of Action
Target of Action
A similar compound, n-(1-isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1h-indole-2-carboxamide, has been found to targetCoagulation factor X in humans . Coagulation factor X plays a crucial role in the coagulation cascade, which is responsible for blood clotting.
Mode of Action
It’s known that compounds with similar structures can bind with high affinity to multiple receptors , which could potentially influence the activity of the target protein and induce downstream effects.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Compounds with similar structures have been found to possess various biological activities , suggesting that they may induce a range of molecular and cellular effects.
Future Directions
Properties
IUPAC Name |
2,5-dimethoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4S/c1-13(2)19-9-7-14(8-10-19)12-18-24(20,21)17-11-15(22-3)5-6-16(17)23-4/h5-6,11,13-14,18H,7-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHBVCNTWINVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
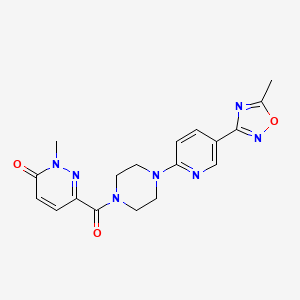
![tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2964412.png)
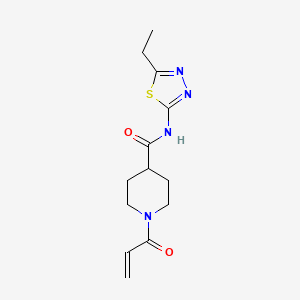
![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2964416.png)
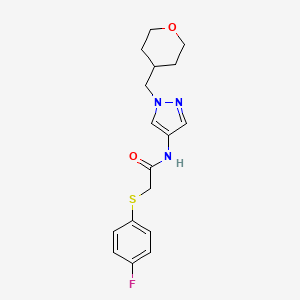

![(R)-1-((3AR,5S,6AR)-2,2-Dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethane-1,2-diol](/img/structure/B2964422.png)
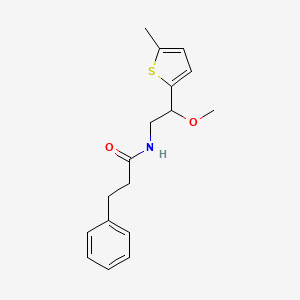
![N-[4-(4-chlorophenoxy)-3-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B2964424.png)
![N-Methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B2964426.png)
![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2964428.png)
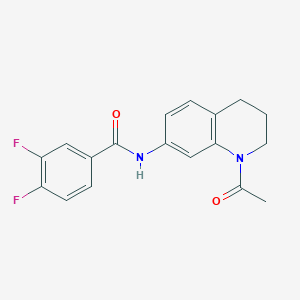

![N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-methoxybenzohydrazide](/img/structure/B2964432.png)
